molecular formula C11H10BrNO B13193540 8-Bromo-2-ethylquinolin-4-ol

8-Bromo-2-ethylquinolin-4-ol

Cat. No.: B13193540
M. Wt: 252.11 g/mol
InChI Key: DTNDRTLZMBBTCC-UHFFFAOYSA-N
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Description

8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a bromine atom at the 8th position, an ethyl group at the 2nd position, and a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the bromination of 2-ethyl-1,4-dihydroquinolin-4-one using bromine in acetic acid or chloroform. This reaction typically proceeds under mild conditions and results in the selective bromination at the 8th position .

Industrial Production Methods: While specific industrial production methods for 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The dihydroquinolinone core can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid or chloroform.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The bromine atom and the dihydroquinolinone core play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

    2-Ethyl-1,4-dihydroquinolin-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    8-Bromoquinoline: Lacks the ethyl group and the dihydroquinolinone core, leading to distinct chemical properties.

Uniqueness: 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is unique due to the combination of the bromine atom, ethyl group, and dihydroquinolinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-2-ethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10BrNO/c1-2-7-6-10(14)8-4-3-5-9(12)11(8)13-7/h3-6H,2H2,1H3,(H,13,14)

InChI Key

DTNDRTLZMBBTCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C(=CC=C2)Br

Origin of Product

United States

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